molecular formula C14H16ClNO B5629959 4-chloro-8-methoxy-2-methyl-3-propylquinoline

4-chloro-8-methoxy-2-methyl-3-propylquinoline

Cat. No.: B5629959
M. Wt: 249.73 g/mol
InChI Key: BQILUZZPBPFDJB-UHFFFAOYSA-N
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Description

4-chloro-8-methoxy-2-methyl-3-propylquinoline is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-methoxy-2-methyl-3-propylquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylquinoline and 4-chloro-8-methoxy-3-propylbenzaldehyde.

    Condensation Reaction: The initial step involves a condensation reaction between 2-methylquinoline and 4-chloro-8-methoxy-3-propylbenzaldehyde in the presence of a suitable base, such as sodium hydroxide, to form an intermediate.

    Cyclization: The intermediate undergoes cyclization under acidic conditions, typically using sulfuric acid, to form the quinoline core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-methoxy-2-methyl-3-propylquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for chlorination, methanol for methoxylation.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

4-chloro-8-methoxy-2-methyl-3-propylquinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxy-2-methyl-3-propylquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-chloroquinoline: Lacks the methoxy, methyl, and propyl groups, resulting in different chemical properties and biological activities.

    8-methoxyquinoline: Lacks the chloro, methyl, and propyl groups, leading to variations in reactivity and applications.

    2-methylquinoline: Lacks the chloro, methoxy, and propyl groups, affecting its overall chemical behavior.

Uniqueness

4-chloro-8-methoxy-2-methyl-3-propylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro, methoxy, methyl, and propyl groups enhances its potential for diverse applications in medicinal chemistry and industrial processes.

Properties

IUPAC Name

4-chloro-8-methoxy-2-methyl-3-propylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO/c1-4-6-10-9(2)16-14-11(13(10)15)7-5-8-12(14)17-3/h5,7-8H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQILUZZPBPFDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=C2C(=C1Cl)C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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